molecular formula C10H10ClNO2 B11961689 Allyl N-(4-chlorophenyl)carbamate CAS No. 25217-26-9

Allyl N-(4-chlorophenyl)carbamate

Cat. No.: B11961689
CAS No.: 25217-26-9
M. Wt: 211.64 g/mol
InChI Key: YKSPHLOQCHTZTC-UHFFFAOYSA-N
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Description

Allyl N-(4-chlorophenyl)carbamate: is an organic compound with the molecular formula C10H10ClNO2 It is a carbamate derivative, where the carbamate group is bonded to an allyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

4-chlorophenyl isocyanate+allyl alcoholAllyl N-(4-chlorophenyl)carbamate\text{4-chlorophenyl isocyanate} + \text{allyl alcohol} \rightarrow \text{this compound} 4-chlorophenyl isocyanate+allyl alcohol→Allyl N-(4-chlorophenyl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and isolation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Allyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Chemistry: Allyl N-(4-chlorophenyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism of carbamate derivatives.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as an enzyme inhibitor or as a precursor for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Allyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The allyl group may also participate in reactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

    Allyl N-phenylcarbamate: Similar structure but lacks the chlorine atom on the phenyl ring.

    Allyl N-(4-methylphenyl)carbamate: Contains a methyl group instead of a chlorine atom on the phenyl ring.

    Allyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness: Allyl N-(4-chlorophenyl)carbamate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in additional interactions, such as halogen bonding, which may enhance the compound’s properties compared to its analogs.

Properties

CAS No.

25217-26-9

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

prop-2-enyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13)

InChI Key

YKSPHLOQCHTZTC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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